Desisobutyl-benzylsibutramine

analytical chemistry forensic toxicology reference standard validation

Desisobutyl-benzylsibutramine (11-desisobutyl-11-benzylsibutramine) is a synthetic analogue of sibutramine, the serotonin-norepinephrine reuptake inhibitor (SNRI) withdrawn from global markets in 2010 due to cardiovascular safety concerns. It features a benzyl moiety at the 11-position in place of the isobutyl group found in sibutramine, yielding the molecular formula C20H24ClN and a molecular weight of 313.86 g/mol.

Molecular Formula C20H24ClN
Molecular Weight 313.9 g/mol
CAS No. 1446140-91-5
Cat. No. B3322351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesisobutyl-benzylsibutramine
CAS1446140-91-5
Molecular FormulaC20H24ClN
Molecular Weight313.9 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CC=CC=C1)C2(CCC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H24ClN/c1-22(2)19(15-16-7-4-3-5-8-16)20(13-6-14-20)17-9-11-18(21)12-10-17/h3-5,7-12,19H,6,13-15H2,1-2H3
InChIKeyLHZSUCMYGFCXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desisobutyl-benzylsibutramine (CAS 1446140-91-5) for Analytical Reference & Pharmacological Differentiation: Procurement-Relevant Structural and Biological Profile


Desisobutyl-benzylsibutramine (11-desisobutyl-11-benzylsibutramine) is a synthetic analogue of sibutramine, the serotonin-norepinephrine reuptake inhibitor (SNRI) withdrawn from global markets in 2010 due to cardiovascular safety concerns [1]. It features a benzyl moiety at the 11-position in place of the isobutyl group found in sibutramine, yielding the molecular formula C20H24ClN and a molecular weight of 313.86 g/mol [1]. First identified by the US FDA during ion mobility spectrometry (IMS) screening of a weight-loss supplement, its structure was confirmed via tandem mass spectrometry and nuclear magnetic resonance (NMR) [1]. Critically, benzylsibutramine exhibits markedly weaker binding to monoamine transporters (SERT, NET, DAT) than other sibutramine analogues (Ki 0.447 to >10 μM versus 9–403 nM for chloro-, homo-, and desmethylsibutramine) [2] and generates a distinct metabolic profile of five identified metabolites (O1–O5) in human liver microsome and rat in vivo models [3].

Why Desisobutyl-benzylsibutramine Cannot Be Interchanged with N-Desmethyl, N-Didesmethyl, Chloro, or Homo Sibutramine Analogues: Evidence-Based Substitution Risk Assessment


Sibutramine analogues are not functionally interchangeable. The benzyl substitution at the 11-position confers a pharmacological profile fundamentally divergent from other in-class compounds. While N-desmethylsibutramine and N-didesmethylsibutramine are potent monoamine reuptake inhibitors that underlie sibutramine's therapeutic and toxic effects, benzylsibutramine exhibits dramatically attenuated binding to SERT, NET, and DAT (Ki 0.447 to >10 μM) compared to the chloro, homo, and desmethyl analogues (Ki 9–403 nM) [1]. This binding divergence is paired with a distinct metabolic fate: benzylsibutramine yields five unique metabolites (O1–O5), differing in number and identity from the 2–11 metabolites produced by didesmethylsibutramine, desmethylsibutramine, homosibutramine, and chlorosibutramine in the same experimental system [2]. Furthermore, benzylsibutramine is chromatographically separable from sibutramine under standard reversed-phase LC-MS conditions, with a relative retention time of 1.04 versus sibutramine at 1.00 [3]. These differences mean that substituting a benzylsibutramine reference standard or test article with another sibutramine analogue will produce invalid analytical identification, inaccurate pharmacological readouts, and flawed toxicological risk conclusions.

Desisobutyl-benzylsibutramine (CAS 1446140-91-5) Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decision Support


Evidence Item 1: Chromatographic Separation — Relative Retention Time of 1.04 vs Sibutramine Enables Unambiguous LC-MS Identification

In the original discovery and structure-elucidation study, benzylsibutramine exhibited a relative retention time (RRt) of 1.04 with respect to sibutramine when analyzed by liquid chromatography-mass spectrometry (LC-MS), using a high-resolution mass spectrometry method that also predicted the molecular formula C20H24NCl [1]. This 4% increase in retention time is consistent with the replacement of the branched isobutyl group with a planar benzyl moiety, which alters hydrophobicity and stationary-phase interaction.

analytical chemistry forensic toxicology reference standard validation

Evidence Item 2: Monoamine Transporter Binding — Ki Range 0.447 to >10 μM vs 9–403 nM for Chloro/Homo/Desmethyl Analogues Represents ≥10-Fold Weaker Affinity

In a comprehensive in vitro screening study against 45 safety-related biological targets, benzylsibutramine exhibited binding affinities (Ki) ranging from 0.447 to >10 μM across serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as other evaluated targets. In direct contrast, the chloro-, homo-, and desmethylsibutramine analogues displayed potent binding with Ki values between 9 and 403 nM for the same monoamine transporters [1]. The in silico QSAR predictions and in vitro competitive ligand binding assays closely agreed, strengthening the reliability of the quantitative differentiation.

pharmacology safety toxicology cardiovascular risk transporter binding

Evidence Item 3: Metabolic Fate Divergence — Benzylsibutramine Yields 5 Distinct Metabolites (O1–O5) vs 2–11 Metabolites for Other Analogues in the Same Experimental System

In the first comprehensive metabolic comparison of five sibutramine analogues, benzylsibutramine was incubated with human liver microsomes (in vitro) and administered to Sprague-Dawley rats (in vivo), with metabolites identified by LC-Q-TOF-MS/MS. Benzylsibutramine generated 5 distinct metabolites (designated O1–O5), compared to didesmethylsibutramine (2 metabolites, M1–M2), desmethylsibutramine (5 metabolites, M1–M5), homosibutramine (11 metabolites, M1–M11), and chlorosibutramine (7 metabolites, N1–N7) in the identical experimental system [1]. The metabolite identities and fragmentation patterns are distinct for benzylsibutramine, reflecting the unique metabolic liability conferred by the benzyl substituent.

drug metabolism forensic toxicology metabolite identification LC-Q-TOF-MS/MS

Evidence Item 4: In Silico Predicted ADMET Profile — Weak hERG Inhibition vs Class-Level Cardiovascular Liability of Sibutramine, Plus BBB Penetrance and CYP3A4 Substrate Classification

In silico QSAR modeling using the UNII-FDA molecular docking database classifies benzylsibutramine as a weak inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, in contrast to the well-established hERG channel inhibition liability of sibutramine which contributes to QT interval prolongation and was a central factor in its worldwide regulatory withdrawal [1]. Additionally, benzylsibutramine is predicted to be blood-brain barrier penetrant (BBB+), Caco-2 permeable, a substrate and inhibitor of P-glycoprotein, a CYP3A4 substrate, and non-AMES toxic [2]. These in silico predictions are consistent with the experimentally observed weak monoamine transporter binding [1].

ADMET prediction cardiotoxicity hERG blood-brain barrier in silico screening

Evidence Item 5: Real-World Market Detection — Benzylsibutramine Quantified at 0.14–1.43 mg/g in Adulterated Supplements, Distinct from Sibutramine Prevalence and Concentration Range

In a validated LC-MS/MS survey of 82 weight-loss health supplement products collected from the Vietnamese market, benzylsibutramine was detected in 2 out of 82 samples (2.4%) at a concentration range of 0.14–1.43 mg/g, whereas sibutramine was detected in 7 out of 82 samples (8.5%) at a higher concentration range of 0.44–16.4 mg/g, and phenolphthalein in 5 out of 82 samples (6.1%) at 0.54–2.14 mg/g [1]. The lower detection frequency and lower maximum concentration of benzylsibutramine relative to sibutramine indicate a differentiated adulteration pattern in the illicit supplement supply chain.

dietary supplement adulteration LC-MS/MS quantification regulatory surveillance forensic chemistry

Desisobutyl-benzylsibutramine (CAS 1446140-91-5): Highest-Value Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Forensic Toxicology Reference Standard Procurement for Chromatographic Identification of Unknown Sibutramine Analogues in Seized Adulterated Supplements

Forensic and regulatory laboratories performing LC-MS screening of dietary supplements for illegal sibutramine analogues must procure a benzylsibutramine-certified reference standard because its relative retention time of 1.04 vs sibutramine (RRt 1.00) [1] is chromatographically distinct and cannot be extrapolated from sibutramine, desmethylsibutramine, or didesmethylsibutramine standards. The quantitative differentiation established in the Mans et al. 2013 discovery study provides the critical chromatographic parameters necessary for unambiguous peak assignment and method validation.

Scenario 2: Pharmacological Profiling and Cardiovascular Safety Pharmacology Studies Requiring a Weak Monoamine Transporter Binder Within the Sibutramine Chemical Series

Research groups investigating structure-activity relationships (SAR) between the sibutramine scaffold and monoamine transporter binding can use benzylsibutramine as a negative control or weak-binder comparator within the same chemical series. Its Ki range of 0.447 to >10 μM across SERT, NET, and DAT stands in stark contrast to the 9–403 nM range of chloro-, homo-, and desmethyl analogues [1]. This quantitative binding gap, measured in the same assay platform [1], enables within-series pharmacological dissection of the structural features responsible for SNRI-mediated cardiovascular effects, without the confounding potent reuptake inhibition seen with other analogues.

Scenario 3: In Vitro and In Vivo Metabolic Stability and Metabolite Identification Studies Using Human Liver Microsomes or Rodent Models

Benzylsibutramine's distinct metabolic profile of 5 metabolites (O1–O5), produced in both human liver microsome incubations and rat in vivo models [1], contrasts with the 2–11 metabolites generated by other sibutramine analogues in the identical experimental system [1]. Toxicology and forensic research groups studying the metabolic fate of sibutramine analogues must procure benzylsibutramine parent compound and its metabolite reference standards to develop and validate comprehensive LC-Q-TOF-MS/MS screening methods capable of distinguishing benzylsibutramine exposure from other sibutramine analogue ingestions in clinical or forensic urine specimens.

Scenario 4: Method Development for National and International Regulatory Surveillance Programs Monitoring Adulterated Weight-Loss Dietary Supplements

Regulatory surveillance programs (e.g., FDA, Health Sciences Authority, MFDS) requiring validated multi-analyte LC-MS/MS methods for weight-loss supplement adulteration screening should include benzylsibutramine as a distinct analytical target. Real-world market survey data confirm that benzylsibutramine is present in adulterated supplements at concentrations up to 1.43 mg/g, with a detection frequency of 2.4% in tested samples [1]. This quantitative prevalence data supports the allocation of procurement resources for benzylsibutramine reference standards distinct from sibutramine, phenolphthalein, and other common weight-loss adulterants [1], ensuring that regulatory methods maintain comprehensive coverage of emerging illicit sibutramine analogues.

Quote Request

Request a Quote for Desisobutyl-benzylsibutramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.